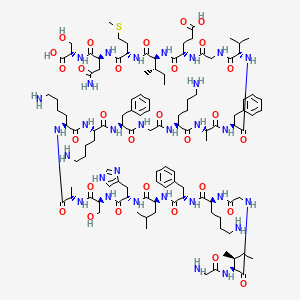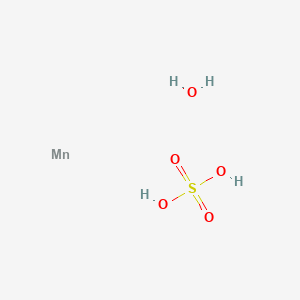
C.I. 77752; Manganese Sulfate (MnSO4) Tetrahydrate; Manganese Sulfate Tetrahydrate; Manganese(2+) Sulfate Tetrahydrate; Manganous Sulfate Tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese Sulfate Tetrahydrate, also known as C.I. 77752, Manganese(2+) Sulfate Tetrahydrate, and Manganous Sulfate Tetrahydrate, is an inorganic compound with the chemical formula MnSO₄·4H₂O. This pale pink, deliquescent solid is a commercially significant manganese(II) salt. It is widely used in various industrial applications, including agriculture, chemistry, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese Sulfate Tetrahydrate can be synthesized through the neutralization reaction of sulfuric acid and manganese dioxide. The reaction typically involves heating an aqueous solution of sulfuric acid and manganese dioxide to around 340 K. The resulting solution is then crystallized to obtain Manganese Sulfate Tetrahydrate .
Industrial Production Methods
Industrial production of Manganese Sulfate Tetrahydrate often involves the leaching of low-grade manganese ores with sulfuric acid. The leaching process is optimized by controlling the concentration of sulfuric acid, reaction temperature, and agitation rate. The leaching efficiency of manganese can reach up to 92.42% under optimal conditions .
Chemical Reactions Analysis
Types of Reactions
Manganese Sulfate Tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: It can be reduced to manganese metal using reducing agents like hydrogen gas or carbon monoxide.
Substitution: The sulfate ions in Manganese Sulfate Tetrahydrate can be substituted with other anions in the presence of suitable reagents.
Major Products
Oxidation: Manganese dioxide (MnO₂)
Reduction: Manganese metal (Mn)
Substitution: Various manganese salts depending on the substituting anion
Scientific Research Applications
Manganese Sulfate Tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a source of manganese in biochemical and physiological studies.
Industry: It finds application in the production of dry-cell batteries and as a micronutrient in fertilizers.
Mechanism of Action
Manganese Sulfate Tetrahydrate exerts its effects primarily through its role as a source of manganese ions (Mn²⁺). Manganese is an essential cofactor for various enzymes involved in physiological processes, including antioxidant defense, metabolism, and bone development. The compound undergoes electrolysis to produce manganese dioxide, which is used in dry-cell batteries .
Comparison with Similar Compounds
Manganese Sulfate Tetrahydrate can be compared with other manganese sulfate hydrates, such as:
- Manganese Sulfate Monohydrate (MnSO₄·H₂O)
- Manganese Sulfate Heptahydrate (MnSO₄·7H₂O)
Uniqueness
Manganese Sulfate Tetrahydrate is unique due to its specific hydration state, which affects its solubility, stability, and reactivity. It is isostructural with other sulfate tetrahydrates, such as those of magnesium, iron, and cobalt .
Conclusion
Manganese Sulfate Tetrahydrate is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it an essential material for scientific research and industrial applications.
Properties
Molecular Formula |
H4MnO5S |
|---|---|
Molecular Weight |
171.03 g/mol |
IUPAC Name |
manganese;sulfuric acid;hydrate |
InChI |
InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
VSEWZMQQQHLHQT-UHFFFAOYSA-N |
Canonical SMILES |
O.OS(=O)(=O)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


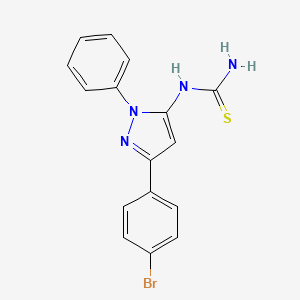
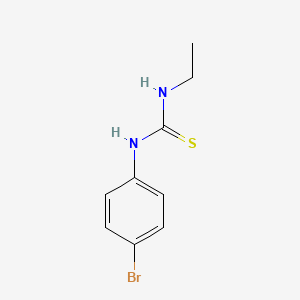
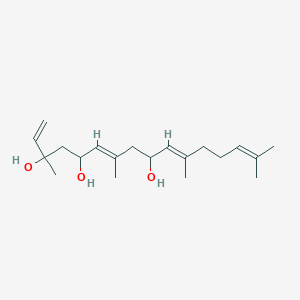
![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)

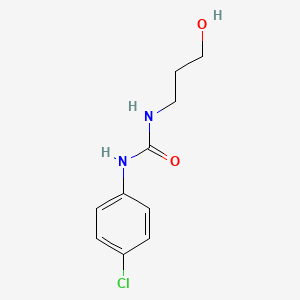
![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12043337.png)
